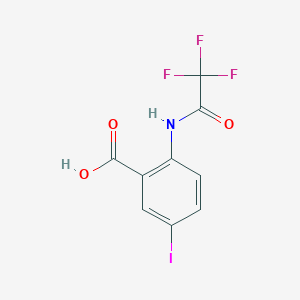

5-Iodo-2-(2,2,2-trifluoroacetamido)benzoic acid

描述

5-Iodo-2-(2,2,2-trifluoroacetamido)benzoic acid (CAS: 445479-81-2) is a substituted benzoic acid derivative featuring an iodine atom at the 5-position and a 2,2,2-trifluoroacetamido group at the 2-position. Its molecular weight is 359.04 g/mol, and it is typically available at 98% purity . The iodine substituent contributes to its steric bulk and polarizability, while the trifluoroacetamido group introduces strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid moiety.

属性

分子式 |

C9H5F3INO3 |

|---|---|

分子量 |

359.04 g/mol |

IUPAC 名称 |

5-iodo-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid |

InChI |

InChI=1S/C9H5F3INO3/c10-9(11,12)8(17)14-6-2-1-4(13)3-5(6)7(15)16/h1-3H,(H,14,17)(H,15,16) |

InChI 键 |

UVYSTUBIYJFWFN-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1I)C(=O)O)NC(=O)C(F)(F)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-(2,2,2-trifluoroacetamido)benzoic acid typically involves the reaction of 2-amino-5-iodobenzoic acid with trifluoroacetic anhydride in the presence of triethylamine . The reaction is carried out in dichloroethane (DCE) as a solvent, and the mixture is stirred at room temperature for approximately 15 hours. The product is then filtered, washed with water, and dried to obtain the desired compound in virtually quantitative yield .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield.

化学反应分析

Types of Reactions: 5-Iodo-2-(2,2,2-trifluoroacetamido)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

Reduction Reactions: The trifluoroacetamido group can be reduced to form amine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as or can be used in the presence of a suitable catalyst.

Oxidation Reactions: Oxidizing agents like or can be employed.

Reduction Reactions: Reducing agents such as or are commonly used.

Major Products Formed:

Substitution Reactions: Formation of azido or thiocyanato derivatives.

Oxidation Reactions: Formation of carboxylate derivatives.

Reduction Reactions: Formation of amine derivatives.

科学研究应用

5-Iodo-2-(2,2,2-trifluoroacetamido)benzoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 5-Iodo-2-(2,2,2-trifluoroacetamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to inhibition or activation of its function.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoic Acid Scaffold

5-Iodo-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

- Structure : Replaces the trifluoroacetamido group with a 2,5-dimethylpyrrole ring.

- This compound was synthesized via a Paal-Knorr reaction using 2-amino-5-iodobenzoic acid and 2,5-hexanedione .

- Applications : Used in enzyme-targeting studies (e.g., IspD in the MEP pathway), highlighting how substituent choice influences biological activity.

4-(2,2,2-Trifluoroacetamido)benzoic acid

- Structure : Trifluoroacetamido group at the 4-position instead of 2.

- Molecular weight: 234.2 g/mol .

- Synthesis: Prepared by reacting 4-aminobenzoic acid with trifluoroacetic anhydride (TFAA) in trifluoroacetic acid (TFA).

2-Iodo-5-(trifluoromethyl)benzoic acid

- Structure : Inverts substituent positions (iodo at 2, trifluoromethyl at 5).

- Molecular weight: ~326.01 g/mol .

- Applications : Used in materials science and agrochemical synthesis due to its robust electronic properties.

Halogen and Acyl Group Modifications

5-Chloro-2-iodobenzoic acid

- Structure : Chlorine at 5, iodine at 2.

- Key Differences : Smaller halogen (Cl vs. I) reduces steric hindrance and polarizability. Molecular weight: 282.46 g/mol .

- Reactivity : Lower electronegativity of Cl may result in slower electrophilic substitution reactions compared to iodo derivatives.

5-Bromo-2-butyramidobenzoic acid

- Structure : Bromine at 5, butyramido group at 2.

- Key Differences : The butyramido group (C₃H₇CONH-) is less electron-withdrawing than trifluoroacetamido, increasing lipophilicity. Molecular weight: 286.12 g/mol .

- Applications : Explored in peptide mimetics due to its flexible alkyl chain.

5-Acetamido-2-(furan-2-amido)benzoic acid

- Structure : Dual amide groups (acetamido and furan-amido).

Ester and Anhydride Derivatives

(S)-Methyl 5-Iodo-2-(2,2,2-trifluoroacetamido)pentanoate

- Structure: Trifluoroacetamido group on a pentanoate ester chain.

- Key Differences : The ester group enhances membrane permeability but is prone to hydrolysis. Synthesized via iodination of a precursor using NaI in acetone (98% yield) .

- Applications: Intermediate in chiral amino acid synthesis.

(S)-(-)-2-(Trifluoroacetamido)succinic anhydride

Comparative Data Table

生物活性

5-Iodo-2-(2,2,2-trifluoroacetamido)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoic acid core with an iodine substituent at the 5-position and a trifluoroacetamido group at the 2-position. This unique structure contributes to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes that play critical roles in metabolic pathways. For instance, similar compounds have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammation and pain signaling pathways .

- Interaction with Receptors : The trifluoroacetamido group may enhance binding affinity to specific biological targets, potentially leading to altered receptor activity. This is particularly relevant in the context of anti-inflammatory and analgesic activities .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : Compounds structurally related to this compound have been shown to reduce inflammation in animal models. For example, studies on derivatives of benzoic acid have reported significant reductions in inflammatory markers when tested in vivo .

- Analgesic Properties : In vitro studies suggest that this compound may possess analgesic properties similar to those observed in non-steroidal anti-inflammatory drugs (NSAIDs). The inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of pain and inflammation .

Case Studies

- In Vivo Studies : A study involving the administration of a related compound demonstrated a significant reduction in pain responses in animal models subjected to acetic acid-induced writhing tests. The results indicated that doses of 20 mg/kg reduced pain by approximately 75% compared to control groups .

- Molecular Docking Studies : Computational studies have shown that derivatives similar to this compound exhibit favorable binding affinities for COX-1 and COX-2 receptors. These findings suggest potential for further development as targeted analgesics or anti-inflammatory agents .

Data Table: Biological Activity Overview

常见问题

Q. What are the common synthetic routes for preparing 5-Iodo-2-(2,2,2-trifluoroacetamido)benzoic acid?

The synthesis typically involves sequential functionalization of the benzoic acid scaffold. Key steps include:

- Iodination : Electrophilic aromatic iodination at the 5-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions .

- Trifluoroacetamido introduction : Reaction of 2-aminobenzoic acid derivatives with trifluoroacetic anhydride (TFAA) in inert solvents like dichloromethane or THF .

- Protection/Deprotection : Use of acid-labile protecting groups (e.g., Boc) to prevent undesired side reactions during iodination or acylation . Critical parameters include temperature control (0–25°C) and stoichiometric ratios to avoid over-iodination or hydrolysis of the trifluoroacetamido group.

Q. How is the structure of this compound confirmed experimentally?

Structural characterization relies on:

- NMR Spectroscopy :

- -NMR identifies aromatic protons (δ 7.5–8.5 ppm) and the trifluoroacetamido NH (δ 10–12 ppm, broad).

- -NMR confirms the trifluoromethyl group (δ -70 to -75 ppm) .

Q. What are the key functional groups influencing the reactivity of this compound?

- Iodo Substituent : Participates in Ullmann, Suzuki, or Stille cross-coupling reactions for biaryl synthesis .

- Trifluoroacetamido Group : Electron-withdrawing effect activates the benzene ring for electrophilic substitution but may hinder nucleophilic attacks .

- Carboxylic Acid : Enables salt formation (e.g., sodium or potassium salts) for solubility tuning or coordination chemistry .

Advanced Research Questions

Q. How do electronic effects of the trifluoroacetamido group impact regioselectivity in further derivatization?

The strong electron-withdrawing nature of the trifluoroacetamido group (-COCF) deactivates the ortho and para positions of the benzene ring. This directs electrophilic attacks (e.g., nitration, sulfonation) to the meta position relative to the amido group. Computational studies (DFT calculations) suggest a partial positive charge buildup at the 5-iodo site, making it susceptible to nucleophilic displacement under basic conditions .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

- Iodine Byproducts : Residual iodine or iodinated side products (e.g., diiodo derivatives) require monitoring via reverse-phase HPLC with UV detection at 254 nm .

- Acid Hydrolysis : The trifluoroacetamido group may hydrolyze to NH under prolonged acidic conditions, necessitating pH-controlled reaction environments (pH 6–7) .

- Metal Contamination : Trace Pd or Cu from coupling reactions must be quantified using ICP-MS, with acceptable limits <10 ppm for pharmacological applications .

Q. How can conflicting literature data on reaction yields be resolved?

Discrepancies in reported yields (e.g., 40–75% for iodination) often stem from:

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve iodine solubility but may promote side reactions .

- Catalyst Purity : Commercial Pd catalysts (e.g., Pd(PPh)) vary in activity; rigorous purification (e.g., column chromatography) is recommended . Systematic reproducibility studies under inert atmospheres (N/Ar) and controlled moisture levels are critical .

Q. What strategies optimize the compound’s stability in aqueous solutions for biological assays?

- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to minimize hydrolysis of the trifluoroacetamido group.

- Lyophilization : Freeze-drying the sodium salt form enhances long-term storage stability .

- Antioxidants : Add 0.1% w/v ascorbic acid to prevent iodine loss via redox reactions .

Methodological Considerations

Q. Designing a protocol for Suzuki-Miyaura coupling using the iodo substituent: What are critical parameters?

- Catalyst System : Pd(OAc)/SPhos (2 mol%) in toluene/water (3:1) at 80°C .

- Base Selection : KCO (2 equiv) balances reactivity and solubility.

- Monitoring : TLC (hexane/EtOAc 4:1) tracks consumption of the starting material.

- Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography .

Q. How to analyze electronic effects of substituents on the carboxylic acid’s acidity?

- pKa Determination : Use UV-Vis titration in DMSO/water (1:4) to measure the carboxylic acid’s pKa. The trifluoroacetamido group lowers the pKa (≈2.5) compared to unsubstituted benzoic acid (pKa 4.2) due to electron withdrawal .

- Computational Modeling : Gaussian calculations (B3LYP/6-31G*) correlate Hammett σ constants with substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。